(R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride
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Overview
Description
®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is a chiral amine compound that features a pyridine ring attached to a propan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-(Pyridin-4-yl)propan-1-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors to scale up the synthesis process.
Purification: Employing techniques such as crystallization or recrystallization to obtain high-purity dihydrochloride salt.
Types of Reactions:
Oxidation: ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions, where the pyridine ring or the amine group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridine ring or the amine group.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted pyridine or amine groups.
Scientific Research Applications
®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
1-(Pyridin-3-yl)propan-1-amine dihydrochloride: A structural isomer with the pyridine ring attached at a different position.
1-(Pyridin-2-yl)propan-1-amine dihydrochloride: Another structural isomer with the pyridine ring attached at the 2-position.
Uniqueness: ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1R)-1-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBYFXNZLPFVEN-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=NC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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